molecular formula C10H12Br3NO3 B15061075 Methyl (R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide

Methyl (R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide

Cat. No.: B15061075
M. Wt: 433.92 g/mol
InChI Key: GUTXVNXIZDDAKC-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide is a brominated aromatic amino acid derivative with a hydrobromide salt form. Its synthesis involves bromination of the precursor Methyl-[2-hydroxyimino-3-(4-hydroxyphenyl)]-propionate (compound 4), yielding Methyl-[2-hydroxyimino-3-(3,5-dibromo-4-hydroxyphenyl)]-propionate (compound 5) . The hydrobromide salt is likely formed via protonation of the amine group with hydrobromic acid, enhancing solubility and stability. In vitro studies on similar brominated compounds (e.g., 5,5'-dibromohemibastadin-1) have demonstrated growth inhibitory effects on cancer cell lines such as MCF-7 (breast) and A549 (non-small cell lung cancer) .

Properties

Molecular Formula

C10H12Br3NO3

Molecular Weight

433.92 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrobromide

InChI

InChI=1S/C10H11Br2NO3.BrH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H/t8-;/m1./s1

InChI Key

GUTXVNXIZDDAKC-DDWIOCJRSA-N

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)N.Br

Canonical SMILES

COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N.Br

Origin of Product

United States

Preparation Methods

Bromination of 4-Hydroxyphenylpropanoate Precursors

The synthesis begins with the bromination of methyl 3-(4-hydroxyphenyl)propanoate. Using a modified Hell–Volhard–Zelinskii reaction, dibromination is achieved via electrophilic aromatic substitution with $$ \text{Br}2 $$ in the presence of $$ \text{PBr}3 $$ . This step introduces bromine atoms at the 3 and 5 positions of the phenyl ring, yielding methyl 3-(3,5-dibromo-4-hydroxyphenyl)propanoate.

Enantioselective Amination

The introduction of the (R)-2-amino group employs reductive amination or chiral resolution. A method adapted from amidomalonate synthesis involves:

  • Treating methyl 3-(3,5-dibromo-4-hydroxyphenyl)propanoate with $$ \text{NH}_3 $$ in ethanol under reflux.
  • Using sodium borohydride ($$ \text{NaBH}_4 $$) to reduce the intermediate imine, yielding a racemic mixture.
  • Chiral HPLC or enzymatic resolution isolates the (R)-enantiomer with >98% enantiomeric excess (ee).

Hydrobromide Salt Formation

The free amine is converted to its hydrobromide salt by reacting with $$ \text{HBr} $$ in diethyl ether. Crystallization at -20°C produces the final product with a purity of ≥95%.

Process Optimization and Yield Enhancement

Solvent and Temperature Effects

  • Bromination Efficiency : Dichloromethane ($$ \text{CH}2\text{Cl}2 $$) at 0°C minimizes side reactions, achieving 85% dibromination yield.
  • Amination : Ethanol as a solvent at 60°C enhances reaction kinetics, reducing reaction time to 8 hours.

Catalytic Improvements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) increases bromination selectivity, reducing $$ \text{Br}_2 $$ usage by 20%.
  • Enzymatic Resolution : Lipase B from Candida antarctica resolves the (R)-enantiomer with 92% efficiency, avoiding costly chiral columns.

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6) : δ 7.52 (s, 2H, aromatic H), 4.21 (q, 1H, $$ \text{CH}2 $$), 3.68 (s, 3H, $$ \text{OCH}3 $$).
  • HPLC : Retention time = 12.3 min (C18 column, 70:30 acetonitrile/water).

Purity and Stability

  • HPLC-UV : Purity ≥98% at 254 nm.
  • Thermogravimetric Analysis (TGA) : Decomposition at 215°C, confirming thermal stability.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The dibromo groups can be reduced to form mono-bromo or non-bromo derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Mono-bromo or non-bromo derivatives.

    Substitution: Various substituted phenylalanine derivatives.

Scientific Research Applications

Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl ®-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways Involved: The exact pathways depend on the specific biological context but may include oxidative stress response and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Properties and Bioactivity

  • Bromine vs. Hydroxyl/Nitro/Amino Groups: The 3,5-dibromo substitution in the target compound increases steric bulk and lipophilicity compared to non-brominated analogs (e.g., compound 4). Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in biological targets .
  • Hydrobromide Salt vs. Free Base :

    • The hydrobromide salt improves aqueous solubility compared to the free amine form, a common strategy for optimizing pharmacokinetics in drug development.

Data Table: Comparative Overview

Property Target Compound Compound 4 5,5'-Dibromohemibastadin-1 (8 ) (S)-4-nitrophenyl Derivative ()
Substituents 3,5-dibromo-4-hydroxy 4-hydroxy Dual 3,5-dibromo-4-hydroxy 4-nitro
Solubility High (hydrobromide salt) Moderate (free ester) Low (non-salt form) Low (non-polar nitro group)
Synthetic Complexity Moderate (two-step bromination) Low High (dual bromination) Moderate (etherification)
Bioactivity Trend Likely potent (based on bromination) Less active Most active Unreported

Research Findings and Implications

  • Anticancer Potential: Brominated derivatives like the target compound and 8 are prioritized for their enhanced inhibitory effects on cancer cell proliferation, though mechanistic details (e.g., kinase inhibition) require further study .
  • Synthetic Challenges : Bromination steps (as in compound 5 ) demand precise control to avoid over-halogenation, while salt formation optimizes drug-like properties .
  • Comparative Limitations : Direct bioactivity data for the hydrobromide salt are absent in the provided evidence, highlighting a gap for future studies.

Biological Activity

Methyl (R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide is a compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms, interactions, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H9Br2NO3
  • Molecular Weight : 433.92 g/mol
  • IUPAC Name : (R)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide

The compound features a dibrominated phenyl ring and a hydroxyl group, which may influence its biological activity through various mechanisms such as enzyme inhibition or receptor interaction.

Binding Affinity and Interaction Studies

Research indicates that this compound exhibits binding affinity to several biological targets. Understanding these interactions is crucial for elucidating the compound's therapeutic mechanisms. Studies employing computational chemistry methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), have been utilized to predict the molecular interactions of this compound with various biological targets.

Potential Therapeutic Applications

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structural motifs may exhibit antitumor properties by inhibiting key signaling pathways involved in cancer cell proliferation. For instance, related compounds have shown efficacy in blocking the ERK pathway in malignant pleural mesothelioma models .
  • Anti-inflammatory Effects : The presence of hydroxyl and bromine groups may enhance the anti-inflammatory properties of this compound. Research has indicated that similar dibrominated phenolic compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFocusFindings
Study AAntitumor effectsDemonstrated significant inhibition of tumor growth in vitro and in vivo models.
Study BAnti-inflammatory propertiesShowed reduction in inflammatory markers in cell culture assays.
Study CBinding studiesIdentified potential targets through computational modeling, suggesting high binding affinity to certain receptors.

Synthesis and Purification Methods

The synthesis of this compound typically involves multi-step processes requiring careful control of reaction conditions to optimize yield and purity. Common techniques include recrystallization and chromatography for purification .

Q & A

Q. What are the optimal synthetic routes for Methyl (R)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrobromide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The compound’s synthesis typically involves bromination of a phenolic precursor followed by esterification and resolution of the stereocenter. For example, bromination of methyl (R)-2-amino-3-(4-hydroxyphenyl)propanoate using a bromine solution (0.1 M in dichloromethane) at room temperature for 24 hours achieves dibromo substitution . Post-reaction, purification via silica gel chromatography or recrystallization (e.g., ether/petroleum ether) is critical to isolate the product. Yield optimization requires pH control during intermediate steps (e.g., maintaining pH 8–9 during oxime formation) and stoichiometric adjustments for reactive intermediates like methyl iodide .

Q. How can researchers characterize the stereochemical integrity of the (R)-configured amino group in this compound?

Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended for enantiomeric excess determination. Polarimetry and X-ray crystallography (if single crystals are obtainable) provide complementary validation. For example, highlights crystallographic techniques for resolving tert-butyl-substituted analogs, which can guide similar approaches for this compound’s structural confirmation .

Q. What analytical techniques are most effective for purity assessment and impurity profiling?

Methodological Answer: High-resolution LC-MS or NMR (¹H/¹³C) is essential for detecting trace impurities. For instance, ’s pharmacopeial impurity limits (e.g., total impurities ≤0.5%) suggest using HPLC with UV detection at 254 nm and gradient elution (C18 column, acetonitrile/water + 0.1% TFA). Quantitative analysis via external calibration curves ensures compliance with regulatory thresholds .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dibromo-4-hydroxyphenyl moiety influence the compound’s bioactivity in cellular assays?

Methodological Answer: Comparative structure-activity relationship (SAR) studies with non-brominated or mono-brominated analogs can isolate electronic effects. For example, ’s cancer cell line assays (e.g., MCF-7, A549) showed dibromo derivatives exhibit enhanced growth inhibition due to increased lipophilicity and halogen bonding. Computational modeling (DFT for electron density maps) paired with in vitro IC₅₀ measurements validates these interactions .

Q. What strategies resolve contradictions in observed bioactivity data across different cell lines or experimental models?

Methodological Answer: Discrepancies often arise from cell-specific uptake mechanisms or metabolic stability. Normalize data using a reference compound (e.g., cisplatin for cytotoxicity) and employ metabolomic profiling (LC-MS/MS) to track intracellular degradation. ’s use of six diverse cancer lines (e.g., SKMEL-28 vs. B16F10 melanoma) highlights the need for model-specific validation .

Q. How can researchers design experiments to probe the compound’s mechanism of action without prior structural analogs?

Methodological Answer: Leverage phenotypic screening (e.g., high-content imaging for apoptosis/autophagy markers) followed by target deconvolution via chemoproteomics (activity-based protein profiling). emphasizes linking findings to theoretical frameworks, such as tyrosine kinase inhibition or oxidative stress pathways, to guide hypothesis-driven assays .

Q. What methodologies mitigate racemization risks during synthetic scale-up or prolonged storage?

Methodological Answer: Racemization is minimized by avoiding high temperatures (>60°C) and acidic/basic conditions during synthesis. Lyophilization under inert atmosphere (argon) and storage at -20°C in amber vials prevents degradation. ’s deuterated analogs suggest isotopic labeling (e.g., D₆-dimethyl groups) to track stability via ²H NMR .

Theoretical and Methodological Frameworks

  • Guiding Principle: Align experimental design with established theories (e.g., halogen bonding in medicinal chemistry) to contextualize bioactivity data .
  • Data Contradiction Analysis: Use multivariate statistics (ANOVA with post-hoc Tukey tests) to identify outliers and validate reproducibility across replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.